2,3-Dibromoheptane

説明

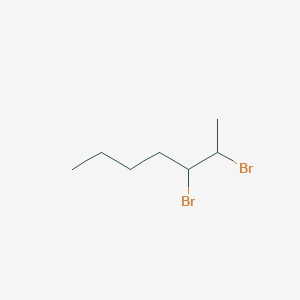

2,3-Dibromoheptane (C₇H₁₄Br₂) is a vicinal dibromoalkane characterized by bromine atoms on adjacent carbon atoms (C2 and C3) of a seven-carbon chain. This structural arrangement imparts distinct physicochemical properties, including a dipole moment of 5.1 D and a density of 2.15 g/cm³ at 25°C, as reported in experimental datasets . The compound’s reactivity is influenced by steric hindrance and electronic effects due to the proximity of bromine atoms, making it a candidate for elimination reactions (e.g., dehydrohalogenation) or nucleophilic substitutions in synthetic chemistry. However, its thermochemical data, such as heat of formation, remain less studied compared to other dibromoheptanes like 1,2-dibromoheptane .

特性

CAS番号 |

21266-88-6 |

|---|---|

分子式 |

C7H14Br2 |

分子量 |

257.99 g/mol |

IUPAC名 |

2,3-dibromoheptane |

InChI |

InChI=1S/C7H14Br2/c1-3-4-5-7(9)6(2)8/h6-7H,3-5H2,1-2H3 |

InChIキー |

JEFHWRMJALOCDT-UHFFFAOYSA-N |

正規SMILES |

CCCCC(C(C)Br)Br |

製品の起源 |

United States |

準備方法

Synthetic Routes and Reaction Conditions

2,3-Dibromoheptane can be synthesized through the bromination of heptene. The reaction typically involves the addition of bromine (Br2) to the double bond of heptene in the presence of a solvent like dichloromethane. The reaction conditions are usually mild, and the process is relatively straightforward .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process.

化学反応の分析

Types of Reactions

2,3-Dibromoheptane undergoes several types of chemical reactions, including:

Substitution Reactions: The bromine atoms can be replaced by other nucleophiles.

Elimination Reactions: Heating this compound with a strong base can lead to the formation of alkenes through the elimination of hydrogen bromide (HBr).

Reduction Reactions: The compound can be reduced to heptane by using reducing agents like zinc in acetic acid.

Common Reagents and Conditions

Substitution: Nucleophiles such as hydroxide ions (OH-) or alkoxide ions (RO-) are commonly used.

Elimination: Strong bases like sodium ethoxide (NaOEt) or potassium tert-butoxide (KOtBu) are employed.

Reduction: Zinc in acetic acid or catalytic hydrogenation can be used.

Major Products

Substitution: Products include alcohols, ethers, or other substituted heptanes.

Elimination: The major product is heptene.

Reduction: The major product is heptane.

科学的研究の応用

2,3-Dibromoheptane has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: It can be used in studies involving the modification of biological molecules.

Medicine: Research into its potential use in drug development is ongoing.

Industry: It is used in the production of flame retardants and other industrial chemicals.

作用機序

The mechanism of action of 2,3-Dibromoheptane in chemical reactions involves the cleavage of the carbon-bromine bonds. In substitution reactions, nucleophiles attack the carbon atoms bonded to bromine, leading to the formation of new bonds. In elimination reactions, the base abstracts a proton, leading to the formation of a double bond and the release of HBr .

類似化合物との比較

Comparison with Similar Compounds

Structural and Physicochemical Properties

The position of bromine atoms in dibromoheptane isomers significantly alters their properties. Key comparisons include:

- Dipole Moments : Vicinal isomers (2,3- and 3,4-dibromoheptane) exhibit higher dipole moments due to stronger electron-withdrawing effects from adjacent bromine atoms. The 2,3-isomer’s dipole (5.1 D) surpasses even 1,2-dibromoheptane (3.8 D), highlighting the role of Br proximity .

- Density : Vicinal isomers (2,3- and 3,4-) share identical densities (2.15 g/cm³), likely due to similar molecular packing, whereas the terminal 1,2-isomer has a lower density (1.78 g/cm³) .

Broader Context with Other Dibromoalkanes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。